molecular formula C18H25N3O2S B14937198 N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B14937198
M. Wt: 347.5 g/mol
InChI Key: OSLGSYUTVXBAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-2-methylpropane to yield the amide. The final step involves cyclization with a thiazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring plays a crucial role in binding to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

What sets N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(2-methylpropylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H25N3O2S/c1-12(2)11-20-18-21-13(3)16(24-18)17(22)19-10-9-14-5-7-15(23-4)8-6-14/h5-8,12H,9-11H2,1-4H3,(H,19,22)(H,20,21)

InChI Key

OSLGSYUTVXBAAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC(C)C)C(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.